molecular formula C9H7ClO4 B2822430 Methyl 3-chloro-4,5-methylenedioxybenzoate CAS No. 1490946-47-8

Methyl 3-chloro-4,5-methylenedioxybenzoate

Cat. No.: B2822430
CAS No.: 1490946-47-8
M. Wt: 214.6
InChI Key: SGGCOTOBSQPEJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4,5-methylenedioxybenzoate typically involves the esterification of 3-chloro-4,5-methylenedioxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4,5-methylenedioxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted derivatives such as amides or thioesters.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4,5-methylenedioxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylenedioxy group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloro-4,5-methylenedioxybenzoate is unique due to the presence of the methylenedioxy group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

methyl 7-chloro-1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c1-12-9(11)5-2-6(10)8-7(3-5)13-4-14-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGCOTOBSQPEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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